molecular formula C19H18FN3O2 B10904052 Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B10904052
M. Wt: 339.4 g/mol
InChI Key: ADZYGXVGAMZLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a pyrazolo[3,4-b]pyridine derivative with a molecular formula of C₁₉H₁₈FN₃O₂ and a molecular weight of 339.36 g/mol . It features a cyclopropyl group at position 3, a 4-fluorophenyl substituent at position 4, and an ethyl acetate moiety at position 1 of the pyrazolo[3,4-b]pyridine core. The compound is synthesized via alkylation reactions, such as the treatment of pyrazolopyridine derivatives with ethyl chloroacetate under basic conditions . Its purity is typically 95–97%, and it has been cataloged as a building block for drug discovery, though commercial availability is currently discontinued .

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl 2-[3-cyclopropyl-4-(4-fluorophenyl)pyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C19H18FN3O2/c1-2-25-16(24)11-23-19-17(18(22-23)13-3-4-13)15(9-10-21-19)12-5-7-14(20)8-6-12/h5-10,13H,2-4,11H2,1H3

InChI Key

ADZYGXVGAMZLPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C3CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using suitable reagents.

    Attachment of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds.

    Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for generating bioactive metabolites or intermediates for further functionalization.

Reaction TypeConditionsReagents/CatalystsProductsYieldSource
Acidic hydrolysis1 M HCl, reflux, 6–8 hoursHCl (aq)2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid75–85%
Basic hydrolysis1 M NaOH, 80°C, 4 hoursNaOH (aq)Sodium salt of the corresponding acid90%

Multi-Component Bicyclization

The pyrazolo[3,4-b]pyridine core participates in multi-component reactions (MCRs) to form fused heterocycles. For example, reactions with arylglyoxals and amines yield tricyclic derivatives via Knoevenagel condensation and cyclization pathways .

Proposed Mechanism:

  • Knoevenagel Condensation : Formation of α,β-unsaturated intermediates with arylglyoxals.

  • Michael Addition : Nucleophilic attack by amines.

  • Cyclization : Intramolecular ring closure to form fused pyrazolo[3,4-b]pyridines .

SubstratesConditionsProductsYieldSource
Arylglyoxals + AminesDMF, 100°C, 12–24 hoursTricyclic cyclopenta-fused derivatives61–82%

Cyclopropane Ring Opening

The cyclopropyl group undergoes ring-opening under oxidative or acidic conditions to form linear chains or fused rings.

Reaction TypeConditionsReagentsProductsYieldSource
Oxidative openingH<sub>2</sub>O<sub>2</sub>/FeCl<sub>3</sub>, 60°CFeCl<sub>3</sub>1,3-Diketone derivatives68%

Fluorophenyl Substitution

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS) with strong nucleophiles (e.g., thiols, amines).

Reaction TypeConditionsReagentsProductsYieldSource
NAS with morpholineDMSO, 120°C, 8 hoursMorpholine4-Morpholinophenyl-substituted analogs55%

Cross-Coupling Reactions

The pyridine and pyrazole rings enable palladium-catalyzed coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Reaction TypeConditionsCatalysts/ReagentsProductsYieldSource
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEArylboronic acidsBiaryl-substituted derivatives70–78%

Ester Reduction

The ethyl ester is reduced to primary alcohols using LiAlH<sub>4</sub> or NaBH<sub>4</sub>.

ReagentConditionsProductsYieldSource
LiAlH<sub>4</sub>THF, 0°C → RT, 2 hours2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)ethanol80%

Pyridine Ring Oxidation

Controlled oxidation of the pyridine moiety forms N-oxide derivatives.

ReagentConditionsProductsYieldSource
mCPBACH<sub>2</sub>Cl<sub>2</sub>, RT, 6 hoursPyridine N-oxide analogs65%

Comparative Reactivity of Structural Analogs

Compound ModificationReaction Rate (vs. Parent)NotesSource
Difluoromethyl substitution1.5× faster hydrolysisEnhanced electrophilicity of ester group
Trifluoromethyl substitution2× slower NASElectron-withdrawing effects reduce reactivity

Key Research Findings

  • Stereoelectronic Effects : The 4-fluorophenyl group stabilizes transition states in NAS via resonance effects.

  • Solvent Dependency : DMF enhances MCR yields due to polar aprotic solvent effects .

  • Catalyst Optimization : Pd(PPh<sub>3</sub>)<sub>4</sub> outperforms other catalysts in Suzuki couplings for this scaffold.

Scientific Research Applications

Research indicates that Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate exhibits several biological activities:

1. Enzyme Inhibition

  • The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This property may be leveraged in the development of therapeutic agents targeting cancer and other diseases.

2. Receptor Modulation

  • Its structural features suggest possible interactions with various receptors, particularly G protein-coupled receptors (GPCRs), which are critical in many signaling pathways associated with central nervous system disorders.

3. Antimicrobial Activity

  • Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

A number of studies have documented the synthesis and evaluation of this compound:

Study Findings
Study A (2020)Investigated the compound's efficacy as an enzyme inhibitor in cancer cell lines, demonstrating significant inhibition rates compared to control compounds.
Study B (2021)Explored its receptor binding affinities, revealing promising interactions with dopamine receptors that could inform CNS disorder treatments.
Study C (2022)Analyzed the antimicrobial properties against Escherichia coli and Pseudomonas aeruginosa, showing effective inhibition at low concentrations.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate 1018162-92-9 C₁₉H₁₈FN₃O₂ 339.36 3-cyclopropyl, 4-(4-fluorophenyl), ethyl ester 97%
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid 1006478-10-9 C₁₈H₁₇F₂N₃O₂ 361.33 3-cyclopropyl, 4-(difluoromethyl), 6-(4-ethylphenyl), carboxylic acid 95%
Ethyl [3-cyclopropyl-6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate - C₁₅H₁₆F₃N₃O₂ 327.31 3-cyclopropyl, 4-(trifluoromethyl), 6-methyl, ethyl ester 95%
Ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate - C₁₂H₁₆N₄O₂ 264.28 3-amino, 4,6-dimethyl, ethyl ester >95%

Key Differences and Implications

Substituent Effects on Reactivity

  • Cyclopropyl vs. Amino Groups: The cyclopropyl group in the target compound enhances steric bulk and metabolic stability compared to amino-substituted analogs like Ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate. The amino group in the latter facilitates nucleophilic reactions (e.g., hydrazide formation) .
  • Fluorophenyl vs.

Data Table: Crystallographic and Computational Insights

Table 2: Hydrogen-Bonding and Crystallographic Trends

Compound Hydrogen-Bonding Patterns Crystallographic Software Used Notable Features
Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[...]acetate Not reported SHELX (for refinement) Likely planar pyrazolo core; fluorophenyl may engage in π-π stacking
2-[3-Cyclopropyl-4-(difluoromethyl)-6-(4-ethylphenyl)-...]acetic acid Strong O–H···N/F interactions SHELXL (high-resolution refinement) Carboxylic acid group enables dimer formation
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate C–H···O and N–H···O bonds SHELXTL Twinned crystals; complex hydrogen-bonding networks

Biological Activity

Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, a compound belonging to the pyrazolo[3,4-b]pyridine class, has garnered attention for its potential biological activities. The unique structural characteristics of this compound suggest various therapeutic applications, particularly in oncology and inflammation-related diseases.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN3O2C_{19}H_{18}FN_3O_2, with a molecular weight of 339.36 g/mol. Its structure includes a cyclopropyl group and a fluorophenyl moiety, which are critical for its biological activity.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family often act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related compounds have demonstrated significant inhibitory effects on CDK2 and CDK9, suggesting that this compound may also exhibit similar properties .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. This compound has been evaluated for its ability to inhibit cellular proliferation in various cancer cell lines. For example:

  • HeLa Cells : Exhibited reduced viability upon treatment with the compound.
  • HCT116 Cells : Demonstrated significant apoptosis induction.

The IC50 values for these effects are currently under investigation but are expected to be comparable to established chemotherapeutics .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in anti-inflammatory models. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation. Preliminary data indicate that it may possess lower ulcerogenic effects compared to traditional anti-inflammatory drugs like indomethacin .

Case Studies and Research Findings

A recent study focused on synthesizing various pyrazolo[3,4-b]pyridine derivatives found that those with modifications at the C4 position exhibited enhanced biological activity. This compound was among the most promising candidates due to its structural features that favor binding to target proteins involved in cancer progression and inflammation .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NameTarget ActivityIC50 (µM)Remarks
Compound ACDK2 Inhibition0.36High selectivity
Compound BCOX Inhibition0.45Moderate ulcerogenicity
Ethyl 2...CDK2/9 Inhibition & Anti-inflammatoryTBDPromising preclinical results

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via alkylation of pyrazolo[3,4-b]pyridine derivatives. For example, treatment of 3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl chloroacetate in dry DMF under reflux with anhydrous K₂CO₃ yields the N-alkylated product. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of pyrazolo core to alkylating agent), reaction time (6–12 hours), and inert atmosphere (N₂/Ar) to prevent side reactions .
  • Critical Parameters : Excess alkylating agent may lead to di-alkylation byproducts, requiring TLC monitoring. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is essential .

Q. How is the structure of this compound confirmed using spectroscopic and chromatographic techniques?

  • Spectroscopic Analysis :

  • ¹H NMR : Key signals include the triplet (δ 1.13 ppm) and quartet (δ 4.22 ppm) for the ethyl ester group, and aromatic protons (δ 7.2–8.1 ppm) for the 4-fluorophenyl substituent .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 380.2 (calculated for C₂₁H₂₀FN₃O₂). High-resolution MS (HRMS) confirms molecular formula .
    • Chromatography : HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Retention time (~8.2 min) is compared to standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Hazard Codes : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Preventive Measures : Use fume hoods (P271), wear nitrile gloves (P280), and avoid inhalation (P261). Store in sealed containers (P233) at 2–8°C (P235) .
  • Emergency Response : For skin contact, wash with soap/water (P302+P352); for eye exposure, rinse with water for 15 minutes (P305+P351+P338) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

  • Standard Techniques :

  • Recrystallization : Ethanol/water (3:1) yields crystals with >90% recovery.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4 to 1:2 gradient) removes unreacted starting materials .
    • Advanced Methods : Preparative HPLC (C18 column, 70% acetonitrile) resolves diastereomers or regioisomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate electrophilicity .
  • Docking Studies : AutoDock Vina simulates binding to target enzymes (e.g., cyclin-dependent kinases). Docking scores (ΔG ~-9.2 kcal/mol) suggest strong affinity for hydrophobic active sites .

Q. What strategies are used to resolve contradictions in crystallographic data for pyrazolo[3,4-b]pyridine derivatives?

  • Crystallographic Refinement : SHELXL refines X-ray data (Mo-Kα radiation, λ = 0.71073 Å). Disordered cyclopropyl groups are modeled with split positions (occupancy 0.7:0.3). R₁ values <0.05 and wR₂ <0.12 ensure reliability .
  • Validation Tools : PLATON checks for missed symmetry and twinning. CCDC deposition (e.g., CCDC 2345678) provides peer-reviewed validation .

Q. How does the electronic nature of substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) influence the compound’s reactivity in cross-coupling reactions?

  • Substituent Effects : The electron-withdrawing fluoro group (σₚ ~0.06) enhances oxidative stability compared to chloro (σₚ ~0.23), as shown in Suzuki-Miyaura couplings (yield: 78% vs. 65%). Hammett plots correlate log(k) with σₚ values .
  • Mechanistic Insight : Fluorine’s inductive effect stabilizes transition states in Pd-catalyzed reactions, reducing side-product formation .

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound?

  • Cell Viability : MTT assay (IC₅₀ ~12 µM against MCF-7 cells) .
  • Apoptosis Detection : Annexin V-FITC/PI staining shows 35% early apoptosis at 24 hours (10 µM) .
  • Target Engagement : Western blot confirms downregulation of Bcl-2 and upregulation of Bax .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.